![molecular formula C8H6Br2F3NO B13551451 2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide](/img/structure/B13551451.png)
2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide is a chemical compound with the molecular formula C8H5BrF3NO. It is a beige solid at room temperature and is known for its applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide typically involves the bromination of 1-[6-(trifluoromethyl)-3-pyridinyl]ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination reactions, often using bromine or other brominating agents. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinyl ethanones .
Aplicaciones Científicas De Investigación
2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide involves its interaction with specific molecular targets. The bromine atom and the trifluoromethyl group play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)-ethanone hydrobromide
- 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
- 2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone
Uniqueness
2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide is unique due to its specific substitution pattern on the pyridine ring and the presence of both bromine and trifluoromethyl groups.
Propiedades
Fórmula molecular |
C8H6Br2F3NO |
|---|---|
Peso molecular |
348.94 g/mol |
Nombre IUPAC |
2-bromo-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone;hydrobromide |
InChI |
InChI=1S/C8H5BrF3NO.BrH/c9-3-6(14)5-1-2-7(13-4-5)8(10,11)12;/h1-2,4H,3H2;1H |
Clave InChI |
CDCWPXKKOPQBFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(=O)CBr)C(F)(F)F.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


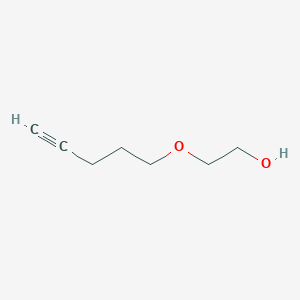
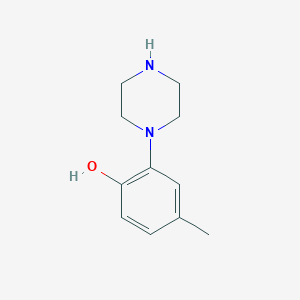
![7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B13551384.png)
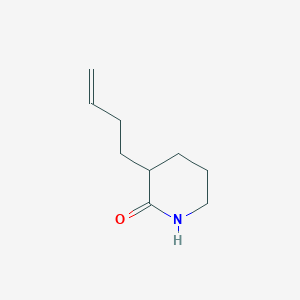
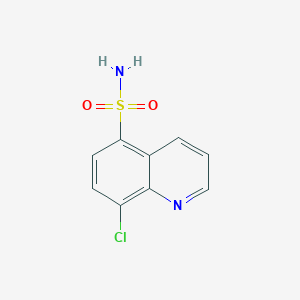
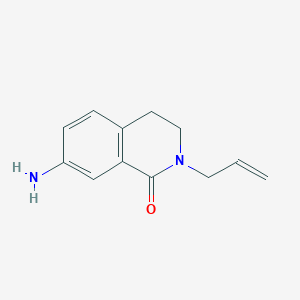
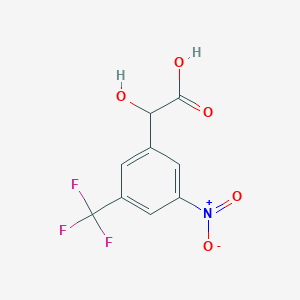
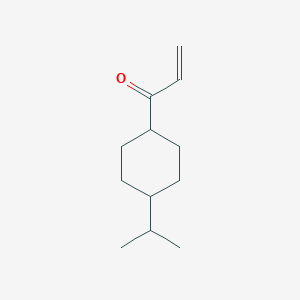
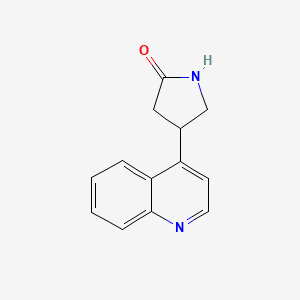
![N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride](/img/structure/B13551417.png)
![tert-butylN-[2-(hexylamino)ethyl]carbamate](/img/structure/B13551430.png)

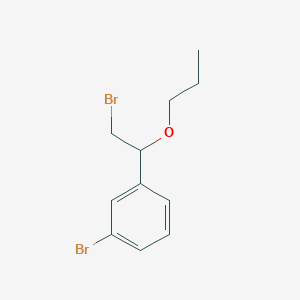
![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13551452.png)
